molecular formula C23H31Cl2NO3 B1671314 Estramustine CAS No. 2998-57-4

Estramustine

Cat. No. B1671314
CAS RN: 2998-57-4
M. Wt: 440.4 g/mol
InChI Key: FRPJXPJMRWBBIH-RBRWEJTLSA-N
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Description

Estramustine is a derivative of estradiol with a nitrogen mustard moiety . It belongs to the general group of medicines called antineoplastics . It is used to treat metastatic or progressive prostate cancer . It is an estrogen ester, specifically, the C3 normustine ester of estradiol, and acts in part as a prodrug of estradiol in the body .


Synthesis Analysis

The synthesis of Estramustine involves a two-step, one-pot procedure based on the reaction of N,N-bis(2-chloroethyl)carbamoyl chloride with commercially available estrone or estradiol . The phosphorylation of the resulting compound followed by hydrolysis gives Estramustine .


Molecular Structure Analysis

The main structural features of Estramustine include the geometries of the steroid moieties being closely similar to those of the parent steroids . The bonds around the nitrogen atom of the nitrogen mustard grouping lie approximately in a plane in each structure .


Chemical Reactions Analysis

Estramustine is a combination of estradiol with nitrogen mustard. In vivo, the nitrogen-mustard moiety becomes active and participates in alkylation of DNA or other cellular components . This causes DNA damage in rapidly dividing cancerous cells leading to cell death .


Physical And Chemical Properties Analysis

Estramustine is a carbamate ester obtained by the formal condensation of the hydroxy group of 17beta-estradiol with the carboxy group of bis(2-chloroethyl)carbamic acid . It has a role as an antineoplastic agent, an alkylating agent, and a radiation protective agent .

Scientific Research Applications

Estramustine Phosphate in Prostatic Cancer Treatment

Estramustine phosphate is a derivative of estradiol combined with a nitrogen mustard alkylating agent, intended to target estrogen-dependent malignancies. Initially designed to release the alkylating moiety specifically in estrogen-dependent tissues for treating prostatic cancer, both preclinical and clinical data have been examined to assess this concept's fulfillment. Despite the initial hopes, evidence suggests that estramustine phosphate does not specifically release the alkylating component in estrogen-dependent tissues. However, it has shown to be an active compound with acceptable toxicity levels in prostatic cancer treatment, warranting further clinical trials to determine its future role in this domain (Von Hoff et al., 1977).

Hormone Refractory Prostate Cancer Trials

In the context of hormone refractory metastatic prostate cancer, estramustine has been evaluated among other single agents like methotrexate, cisplatin, and cyclophosphamide for its objective response rates against standard treatments. Results from National Prostate Cancer Project (NPCP) trials and subsequent studies have not shown significant survival advantages or disease-free survival improvements with estramustine compared to other treatments, including combinations with vinblastine. This highlights the complex nature of hormone refractory prostate cancer treatment and the need for more accurate evaluation of such therapies (Murphy, 1999).

Steroidal Anticancer Agents and Estradiol-related Compounds

Research into steroidal compounds as anticancer agents, including estramustine, has evolved significantly over the past five decades. The development of new steroids for clinical use has been paralleled by an expanding understanding of the endogenous steroid system's role in carcinogenesis. Estramustine, among others, has been part of this clinical repertoire, acting on the premise of targeting estrogen-dependent malignancies. This body of work calls for a regular review of the latest scientific findings to navigate the rapidly diversifying field of estradiol-related anticancer agents (Minorics & Zupkó, 2018).

Adjuvant and Neoadjuvant Therapies in High-Risk Localized Prostate Cancer

Estramustine's role extends into adjuvant and neoadjuvant therapies for high-risk localized prostate cancer, exploring its efficacy in combination with hormone therapy and other antineoplastic agents. The strategic use of estramustine in these settings aims to improve outcomes for patients otherwise likely to experience treatment failure. This review underlines the ongoing efforts to refine therapeutic strategies and enhance the understanding of how treatments like estramustine can be optimized for better clinical outcomes (Giannakopoulos et al., 2006).

Safety And Hazards

Estramustine may cause serious side effects. Stop using estramustine and call your doctor at once if you have heart problems, signs of a stroke, signs of a blood clot in the lung, or signs of a blood clot deep in the body . You should not use estramustine if you have a blood clot, swelling of a vein caused by a blood clot, or if you have ever had an allergic reaction to estradiol or nitrogen mustard .

Future Directions

Despite many recent advances in the therapy for metastatic castration-resistant prostate cancer (mCRPC), the disease remains incurable, although men suffering from this disease are living considerably longer . More high-quality randomized controlled trials (RCTs) are needed to confirm whether the addition of estramustine to chemotherapy would improve the overall survival .

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-21,27H,2,4,6-13H2,1H3/t18-,19-,20+,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPJXPJMRWBBIH-RBRWEJTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046458
Record name Estramustine
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Molecular Weight

440.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Estramustine
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Solubility

3.85e-04 g/L
Record name Estramustine
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Mechanism of Action

Estramustine is a derivative of estradiol with a nitrogen mustard moiety. This gives it alkylating properties. In vivo, the nitrogen mustard component is active and can alklyate DNA and other cellular components (such as tubulin components) of rapidly dividing cells. This causes DNA strandbreaks or misscoding events. This leads to apoptosis and cell death. Also, due to the drugs estrogen component, it can bind more selectively to active estrogen receptors.
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Product Name

Estramustine

CAS RN

2998-57-4
Record name Estramustine
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Melting Point

104.5 °C
Record name Estramustine
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Record name Estramustine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16,100
Citations
GR Hudes, F Nathan, C Khater, N Haas… - Journal of clinical …, 1997 - ascopubs.org
PURPOSE To evaluate the antitumor activity of 96-hour paclitaxel and daily oral estramustine phosphate (EMP) in patients with metastatic hormone-refractory prostate cancer (HRPC). …
Number of citations: 337 ascopubs.org
J Picus, S Halabi, WK Kelly, NJ Vogelzang… - Cancer, 2011 - Wiley Online Library
… To further extend the regimen of docetaxel and estramustine that was tested by the CALGB,… Although studies now suggest that the addition of estramustine may add little clinical benefit …
CM Perry, D McTavish - Drugs & aging, 1995 - Springer
… Estramustine phosphate sodium (estramustine phosphate) is … Estrone and estradiol, products of the metabolism of estramustine … Estramustine, the cytotoxic metabolite produced by …
Number of citations: 110 link.springer.com
MD Galsky, EJ Small, WK Oh, I Chen… - Journal of clinical …, 2005 - ascopubs.org
Purpose To evaluate the antitumor activity and safety of the epothilone B analog, ixabepilone, with or without estramustine phosphate (EMP), in chemotherapy-naive patients with …
Number of citations: 223 ascopubs.org
DP Petrylak, CM Tangen, MHA Hussain… - … England Journal of …, 2004 - Mass Medical Soc
… We compared docetaxel plus estramustine with mitoxantrone … Phase 1 and 2 studies of docetaxel plus estramustine in men … whether docetaxel plus estramustine improves survival over …
Number of citations: 546 www.nejm.org
DP Petrylak, R Macarthur, J O'Connor… - Seminars in …, 1999 - europepmc.org
… adverse events associated with estramustine are a concern. Estramustine has been associated … Reported here are the results of phase I and phase II trials in which 280 mg estramustine …
Number of citations: 120 europepmc.org
JA Eastham, WK Kelly, GD Grossfeld, EJ Small - Urology, 2003 - Elsevier
… treatment with neoadjuvant estramustine and docetaxel … tolerability of neoadjuvant estramustine and docetaxel before … The impact of RP with and without neoadjuvant estramustine …
Number of citations: 85 www.sciencedirect.com
R Benson, B Hartley-Asp - Cancer investigation, 1990 - Taylor & Francis
… estramustine. It has been known for quite some time that, in animal tumor systems, estramustine … estramustine phosphate. Estradiol had no effect whatsoever on tumor growth, whereas …
Number of citations: 100 www.tandfonline.com
K Fizazi, L Faivre, F Lesaunier, R Delva… - The Lancet …, 2015 - thelancet.com
… Combined docetaxel and estramustine improves survival in patients with castration-resistant prostate cancer. We assessed the effects of combined docetaxel and estramustine on …
Number of citations: 260 www.thelancet.com
DM Savarese, S Halabi, V Hars, WL Akerley… - Journal of Clinical …, 2001 - ascopubs.org
… We studied intravenous administration of docetaxel 70 mg/m 2 , oral estramustine, and low-dose daily hydrocortisone in men with HRPC who demonstrated progression after initial …
Number of citations: 409 ascopubs.org

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